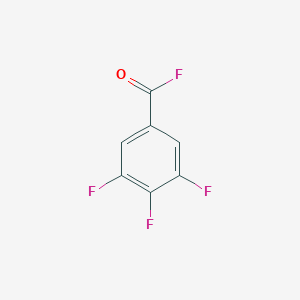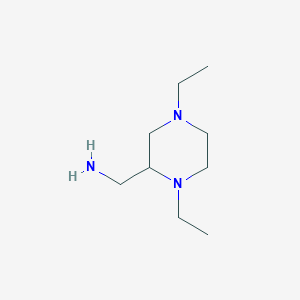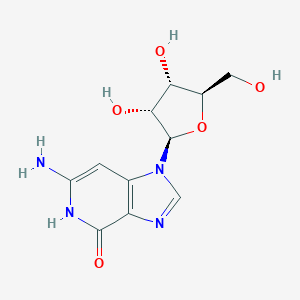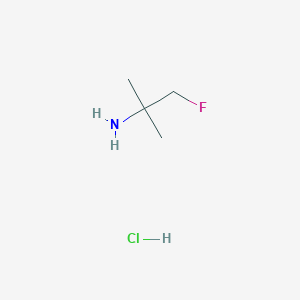
3,4,5-Trifluorobenzoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trifluorobenzoyl fluoride is a chemical compound with the molecular formula C7H2F3O2. It is a colorless liquid that is widely used in scientific research. This compound is known for its unique properties and applications in various fields of science.
Wirkmechanismus
The mechanism of action of 3,4,5-Trifluorobenzoyl fluoride involves the inhibition of proteases. Proteases are enzymes that break down proteins. By inhibiting proteases, this compound can prevent the breakdown of specific proteins, leading to changes in cellular processes. This mechanism of action is useful in the study of enzyme activity and protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound can affect various cellular processes, including protein synthesis and degradation. It is also known to have anti-inflammatory properties, making it useful in the study of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4,5-Trifluorobenzoyl fluoride in lab experiments is its ability to inhibit proteases. This property makes it useful in the study of enzyme activity and protein-protein interactions. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity. This compound can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling it.
Zukünftige Richtungen
There are many future directions for the study of 3,4,5-Trifluorobenzoyl fluoride. One area of research is the development of new compounds that can inhibit proteases more effectively. Additionally, this compound could be used in the development of new drugs for the treatment of various diseases. Further studies could also be conducted to better understand the biochemical and physiological effects of this compound, leading to new insights into cellular processes and disease mechanisms.
Conclusion
In conclusion, this compound is a unique and versatile compound with many applications in scientific research. Its ability to inhibit proteases makes it useful in the study of enzyme activity and protein-protein interactions. While there are some limitations to its use, this compound has many advantages and is readily available for research purposes. With many future directions for research, this compound is sure to remain an important compound in the field of science.
Synthesemethoden
The synthesis of 3,4,5-Trifluorobenzoyl fluoride involves the reaction of 3,4,5-trifluorobenzoic acid with thionyl chloride. The reaction takes place at room temperature and produces 3,4,5-Trifluorobenzoyl chloride. The chloride is then treated with potassium fluoride to produce this compound. This reaction is a common method for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trifluorobenzoyl fluoride is widely used in scientific research. It is used in the synthesis of various organic compounds. It is also used as a reagent in chemical reactions. This compound is known for its ability to inhibit proteases, making it useful in the study of enzyme activity. It is also used in the study of protein-protein interactions, as it can bind to specific amino acid residues. Additionally, this compound is used in the study of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
121579-84-8 |
|---|---|
Molekularformel |
C7H2F4O |
Molekulargewicht |
178.08 g/mol |
IUPAC-Name |
3,4,5-trifluorobenzoyl fluoride |
InChI |
InChI=1S/C7H2F4O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H |
InChI-Schlüssel |
CQWIVVNUSYSMNJ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)F |
Kanonische SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)F |
Synonyme |
Benzoyl fluoride, 3,4,5-trifluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)



![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)

![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)


![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)


![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B53936.png)
